Molybdenum nickel tetraoxide

Vue d'ensemble

Description

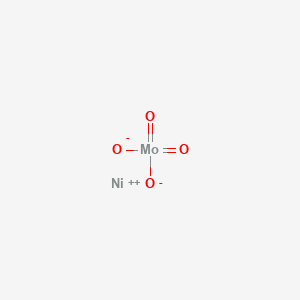

Molybdenum Nickel Tetraoxide is a compound that includes molybdenum and nickel in its composition. The scientific interest in this compound arises from its unique properties and potential applications in various fields.

Synthesis Analysis

- Solid-State Reactions : Nickel(II) molybdenum(VI) selenium(IV) and tellurium(IV) oxides, closely related to Molybdenum Nickel Tetraoxide, have been synthesized using solid-state reactions involving NiO, MoO3, and SeO2 or TeO2 (Jiang, Xie, & Mao, 2007).

- Hydrothermal Synthesis : A molybdenum(V) nickel phosphate was synthesized hydrothermally, showcasing a technique that could be relevant to Molybdenum Nickel Tetraoxide (Peloux et al., 2002).

Molecular Structure Analysis

- 3D Network Structures : Compounds like Ni3(Mo2O8)(SeO3) feature three-dimensional network structures built of tetranuclear cluster units and two-dimensional nickel(II) selenite layers, which may be similar in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).

Chemical Reactions and Properties

- Magnetic Properties : Considerable ferromagnetic interactions have been observed between nickel(II) centers in nickel molybdenum compounds, a property that could be expected in Molybdenum Nickel Tetraoxide (Jiang, Xie, & Mao, 2007).

Physical Properties Analysis

- Molybdenum-Nickel Phase Diagram : The equilibrium diagram of the molybdenum-nickel system, crucial for understanding the physical properties of Molybdenum Nickel Tetraoxide, includes phases with different compositions and structures (Casselton & Hume-Rothery, 1964).

Chemical Properties Analysis

- Catalytic Properties : Nickel molybdenum complexes have shown catalytic activities in various reactions, indicating that Molybdenum Nickel Tetraoxide might also possess interesting catalytic properties (Kumar et al., 2011).

Applications De Recherche Scientifique

-

- Scientific Field : Electronics, catalysis, sensors, energy storage units, field emission devices, lubricants, superconductors, thermal materials, bio systems, chromogenics and electrochromical systems .

- Application Summary : Molybdenum oxides are versatile oxide compounds with well-recognized applications in various fields due to their unique characteristics. They are found in various stoichiometries, ranging from full stoichiometric MoO3, which features a wide bandgap (>2.7eV), to more conducting reduced oxides in the form of MoO3-x (2 < x < 3) and eventually semi-metallic MoO2 with a significantly reduced bandgap .

- Methods of Application : Molybdenum dioxide is easily obtained by reduction of MoO3 by hydrogen or other reducing gases above 450 °C .

- Results or Outcomes : The variations in oxidation states allow manipulation of crystal structure, morphology, oxygen vacancies, and dopants to control and engineer electronic states .

-

- Scientific Field : Electrochemistry, specifically water splitting .

- Application Summary : Water splitting has been recognized as an important and promising solution for generating sustainable energy by electricity to mitigate environmental pollution and energy crisis .

- Methods of Application : NiMoO4 nanosheets with abundant oxygen vacancies were prepared by the reduction of sodium borohydride .

- Results or Outcomes : The NiMoO4 nanosheets with more oxygen vacancies show superior water splitting activity and stability owing to smaller resistance, higher electrochemical surface area, higher adsorption energy of H2O molecules and smaller Gibbs free energy for hydrogen .

-

Molybdenum Oxides in Optical Systems :

- Scientific Field : Optics .

- Application Summary : Molybdenum oxides have been efficiently used in advanced optical systems due to their unique characteristics . They are found in various stoichiometries, which can be manipulated to control the oxide’s optical appearance .

- Methods of Application : The color of molybdenum oxides transitions from transparent to yellow and eventually grayish/blue as a function of the degree of reduction .

- Results or Outcomes : These properties have provided extraordinary grounds to efficiently use these oxides in advanced optical systems .

-

Nickel Molybdenum Oxide in Oxygen Evolution Reaction (OER) :

- Scientific Field : Electrochemistry .

- Application Summary : The water splitting reaction is greatly hindered by the slow kinetics of the oxygen evolution reaction (OER). It is very important to develop efficient and stable catalysts .

- Methods of Application : NiMoO4 nanosheets with abundant oxygen vacancies were prepared by the reduction of sodium borohydride .

- Results or Outcomes : The NiMoO4 nanosheets with more oxygen vacancies show superior water splitting activity and stability .

-

Molybdenum Oxides in Optical Systems :

- Scientific Field : Optics .

- Application Summary : Molybdenum oxides have been efficiently used in advanced optical systems due to their unique characteristics . They are found in various stoichiometries, which can be manipulated to control the oxide’s optical appearance .

- Methods of Application : The color of molybdenum oxides transitions from transparent to yellow and eventually grayish/blue as a function of the degree of reduction .

- Results or Outcomes : These properties have provided extraordinary grounds to efficiently use these oxides in advanced optical systems .

-

Nickel Molybdenum Oxide in Oxygen Evolution Reaction (OER) :

- Scientific Field : Electrochemistry .

- Application Summary : The water splitting reaction is greatly hindered by the slow kinetics of the oxygen evolution reaction (OER). It is very important to develop efficient and stable catalysts .

- Methods of Application : NiMoO4 nanosheets with abundant oxygen vacancies were prepared by the reduction of sodium borohydride .

- Results or Outcomes : The NiMoO4 nanosheets with more oxygen vacancies show superior water splitting activity and stability .

Safety And Hazards

Orientations Futures

Research on MoNiO4 is ongoing, and its potential applications are being explored. For instance, it has been found that nickel oxide added to molybdenum trioxide showed an improved response to pollutant gases . This opens up new possibilities for the use of MoNiO4 in environmental monitoring and pollution control.

Propriétés

IUPAC Name |

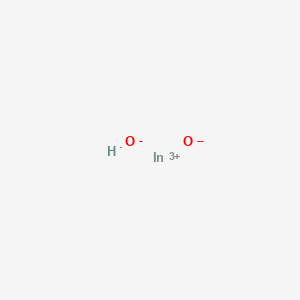

dioxido(dioxo)molybdenum;nickel(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.Ni.4O/q;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLPVCCRZRNXTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

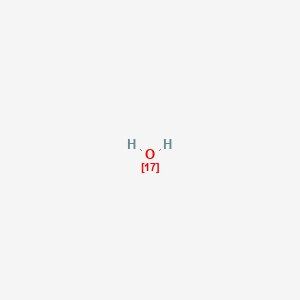

[O-][Mo](=O)(=O)[O-].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoNiO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals, Green odorless powder; Insoluble in water; [MSDSonline] | |

| Record name | Molybdenum nickel oxide (MoNiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Molybdenum nickel tetraoxide | |

CAS RN |

14177-55-0 | |

| Record name | Molybdenum nickel oxide (MoNiO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014177550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum nickel oxide (MoNiO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum nickel tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl (1R,2R,5S,6S)-tricyclo[4.2.1.0~2,5~]nona-3,7-diene-3,4-dicarboxylate](/img/structure/B83861.png)